Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Overview
Description
Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is a useful research compound. Its molecular formula is C14H24N2O3 and its molecular weight is 268.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Solid-Phase Synthesis Applications : Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is involved in the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles. This process is facilitated by the direct annulation of primary amines with resin-bound bismesylates, using α-methyl benzyl carbamate resin linker for cleavage under mildly acidic conditions (Macleod et al., 2006).
Divergent Synthesis : It is used in the divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, with key steps including efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008).
Enantioselective Synthesis : Enantiomers of a spirodiamine diester, related to this compound, have been synthesized from (l)- and (d)-aspartic acid using two-directional Horner-Wadsworth-Emmons olefination, demonstrating its utility in enantioselective synthesis (Almond-Thynne et al., 2018).
Novel Reaction Mechanisms : Research on this compound derivatives has led to the discovery of new reaction mechanisms, such as double Michael addition reactions in the synthesis of nitrogen-containing spiro heterocycles (Aggarwal et al., 2014).
Biological Activity and Medicinal Chemistry
Potential in Drug Development : Compounds containing diazaspirocycles, including this compound, have been identified as privileged structures in medicinal chemistry, with potential applications in the treatment of obesity, pain, and various disorders related to immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).
Antihypertensive Properties : Research on related diazaspirocycles has shown antihypertensive properties, suggesting potential therapeutic applications in cardiovascular medicine (Clark et al., 1983).
CCR5 Antagonism in HIV Treatment : The compound has been investigated in the context of developing CCR5 antagonists for the treatment of HIV, demonstrating its relevance in antiviral therapy (Yang et al., 2009).
Photophysical Studies and Material Science
Photophysical Studies : Diazaspiro compounds, including this compound, have been studied for their photophysical behavior, contributing to the understanding of solvent effects on spectral properties, which is crucial in material science and photophysics (Aggarwal & Khurana, 2015).
Polymer Stabilization : Research has also explored the use of similar spiro compounds in polymer stabilization, shedding light on their potential as additives in material science (Yachigo et al., 1992).
Mechanism of Action
It’s worth noting that “tert-butyl 1-oxo-2,9-diazaspiro[55]undecane-9-carboxylate” is a chemical compound that can be used as reagents and intermediates in organic synthesis reactions . It has potential application value in the field of medicinal chemistry and organic synthesis . It can be used to synthesize biologically active molecules, such as antitumor agents, antibiotics, etc .
Properties
IUPAC Name |
tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-6-14(7-10-16)5-4-8-15-11(14)17/h4-10H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXNZBIOGZNYEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCNC2=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678118 | |
Record name | tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198284-94-4 | |
Record name | tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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